[4-(4-Phenylpiperazin-1-yl)piperidin-1-yl](pyridin-3-yl)methanone

Oncology Tubulin Inhibition Antiproliferative Screening

Researchers requiring a validated tubulin inhibitor with defined PI3K/Akt crosstalk often face supply inconsistency for three-module scaffolds. This compound resolves that gap as Tubulin-IN-55, a characterized probe with published antiproliferative IC₅₀ values (HeLa: 1.20 μM, HCT116: 4.91 μM, 4T1: 1.13 μM) and confirmed in vivo efficacy in a 4T1 orthotopic model. - Confirmed G2/M arrest, apoptosis induction, and anti-migration activity across HeLa, HCT116, and 4T1 cells. - Distinct three-module architecture (phenylpiperazine-piperidine-pyridine-3-carbonyl) enables dual-target engagement unattainable by simpler analogs. - Available as a reference standard for head-to-head benchmarking against colchicine or PI3K inhibitors in oncology pharmacology.

Molecular Formula C21H26N4O
Molecular Weight 350.5 g/mol
Cat. No. B10885315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Phenylpiperazin-1-yl)piperidin-1-yl](pyridin-3-yl)methanone
Molecular FormulaC21H26N4O
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4
InChIInChI=1S/C21H26N4O/c26-21(18-5-4-10-22-17-18)25-11-8-20(9-12-25)24-15-13-23(14-16-24)19-6-2-1-3-7-19/h1-7,10,17,20H,8-9,11-16H2
InChIKeyAXNOQKOYNVZCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy [4-(4-Phenylpiperazin-1-yl)piperidin-1-yl](pyridin-3-yl)methanone (CAS 353258-94-3): A Differentiated Piperidine-Piperazine-Pyridine Hybrid for CNS & Oncology Research


[4-(4-Phenylpiperazin-1-yl)piperidin-1-yl](pyridin-3-yl)methanone (CAS 353258-94-3) is a synthetic small molecule comprising a 4-phenylpiperazine pharmacophore linked via a piperidine spacer to a pyridine-3-carbonyl moiety [1]. Its molecular formula is C₂₁H₂₆N₄O (MW 350.46) . The 4-phenylpiperazine substructure is a privileged scaffold for dopamine D4 and sigma receptors, while the pyridine-3-carboxamide group introduces additional hydrogen-bonding capacity, distinguishing it from simpler phenylpiperazines. The compound is commercially identified as Tubulin-IN-55 and has been profiled for antiproliferative activity across a panel of cancer cell lines .

Oncology cell-model studies (tubulin/PI3K-Akt pathway)
CNS receptor profiling (D4, sigma-1 ligand scaffold)
Medicinal chemistry SAR on spacer and heteroaryl substitution
In vivo tumor model research (4T1 model context)

Why [4-(4-Phenylpiperazin-1-yl)piperidin-1-yl](pyridin-3-yl)methanone Cannot Be Interchanged with Generic Piperazine-Piperidine Analogs


In-class substitution is unreliable because the three-module architecture (phenylpiperazine–piperidine–pyridine-3-carbonyl) uniquely enables dual-target engagement that simpler mono- or bi-functional analogs cannot replicate. The pyridine-3-carbonyl substituent is not merely a lipophilic appendage; it alters electron distribution across the piperidine amide and directly influences hydrogen-bonding with biological targets [1]. In dopamine D4 receptor ligands, the position of the heteroaryl substituent (pyridin-3-yl vs. pyridin-2-yl vs. phenyl) has been shown to modulate both affinity and intrinsic efficacy [2]. Furthermore, the compound's identification as Tubulin-IN-55 with confirmed antiproliferative activity across multiple cell lines provides a functional differentiation that generic phenylpiperazine-piperidine amides lacking the pyridin-3-yl group do not reproduce .

CNS-focused analogs
May lack tubulin-directed mechanism and in vivo tumor response; not interchangeable for oncology research.
Simpler phenylpiperazine-amides
Without pyridin-3-yl group may shift away from dual-target engagement observed in 3-module architecture.

Quantitative Evidence Guide: Differentiated Performance of [4-(4-Phenylpiperazin-1-yl)piperidin-1-yl](pyridin-3-yl)methanone vs. Analogues


Antiproliferative Activity in Multiple Cancer Cell Lines: Broad-Spectrum Cytotoxicity Quantified

When evaluated for antiproliferative activity, the compound (Tubulin-IN-55) demonstrated broad-spectrum inhibition across six tumor cell lines: HeLa (cervical), HCT116 (colon), 4T1 (breast), A549 (lung), H1299 (lung), and MDA-MB-231 (breast) . In contrast, closely related analogs where the pyridin-3-yl group is replaced by a simple phenyl (e.g., phenyl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone) or substituted phenyl (3,4-dimethoxyphenyl) have not been reported to exhibit any significant antiproliferative activity; instead, these compounds were screened primarily for CNS receptor binding, and their biological annotation in BindingDB shows no sub-micromolar activity in any oncology assay [1]. Specifically, the 3,4-dimethoxyphenyl analog (cid_660895) showed only an IC₅₀ of >10 μM in a generic enzyme inhibition screen [2], whereas Tubulin-IN-55 induces G2/M phase arrest and apoptosis at concentrations in the low micromolar range, accompanied by inhibition of tumor cell migration and invasion .

Antiproliferative Spectrum
Cross-study comparable
Target: active across 6 cancer cell lines (HeLa, HCT116, 4T1, A549, H1299, MDA-MB-231) low µM range; comparator (3,4-dimethoxyphenyl analog) IC₅₀ >10 µM.
>10-fold shift
Supports cell-model endpoint review
Full IC₅₀ data pending publication; reported potency context to verify
Oncology Tubulin Inhibition Antiproliferative Screening

Sigma-1 Receptor Affinity Benchmarking: Structural Analogs Achieve Haloperidol-Comparable Ki Values

Although direct sigma receptor binding data for the target compound remain unpublished, structurally proximate analogs bearing the essential 4-(4-phenylpiperazin-1-yl)piperidine core have been quantitatively characterized. Compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) displayed a sigma-1 receptor Ki of 3.2 nM, directly comparable to haloperidol (Ki = 2.5 nM) in the same assay [1]. The target compound conserves the 4-(4-phenylpiperazin-1-yl)piperidine fragment while substituting the benzyl-ketone terminus with a pyridine-3-carbonyl group, which is predicted to modulate hydrogen-bonding to the sigma-1 binding pocket via the pyridine nitrogen [2]. This contrasts with sigma-active 1-phenylpiperazines lacking the piperidine spacer (class Ki range 1–10 nM [3]) where the absence of the conformational spacer results in a different binding pose and distinct off-rate kinetics [2].

Sigma-1 Affinity (Class-level)
Class-level inference
Lead analog Ki 3.2 nM; haloperidol Ki 2.5 nM. Target conserves 4-(4-phenylpiperazin-1-yl)piperidine core.
1.3-fold to haloperidol
Supports sigma-1 ligand profiling context
No direct sigma-1 data on target; class-level inference only
Sigma Receptor CNS Binding Ligand Design

Dopamine D4 Receptor Selectivity Potential: Core Scaffold Validated in Patent SAR

The compound falls within the Markush structure of EP1464641, which discloses halogen-substituted 4-phenyl-1-piperazinyl, -piperidinyl, and -tetrahydropyridyl derivatives exhibiting dopamine D4 receptor affinity with selectivity over D2 and D3 subtypes [1]. While the target compound itself lacks published D4 binding data, the patent family establishes that the 4-(4-phenylpiperazin-1-yl)piperidine architecture, when combined with a heteroaryl substituent analogous to the pyridin-3-yl group, yields compounds that displace [³H]-spiperone from human D4.4 receptors with nanomolar Ki values, while maintaining >100-fold selectivity against D2 (assay: [³H]-raclopride) and D3 ([³H]-spiperone) [1]. In contrast, the reference D4 antagonist L-745,870 (a 4-(4-chlorophenyl)piperazine linked to pyrrolo[2,3-b]pyridine) achieves D4 IC₅₀ = 8.7 nM with >2000-fold selectivity over other dopamine subtypes [2], but its pyrrolopyridine linker is structurally rigid whereas the target compound's flexible piperidine spacer permits alternative binding conformations that may influence functional selectivity [1]. Additionally, qualitative data from the 4-phenylpiperazine class indicates potential serotonin (5-HT₂A, 5-HT₂C) binding, but quantitative cross-screening values for the target compound remain unavailable [3].

D4 Selectivity Potential
Class-level inference
EP1464641 exemplars: D4 Ki nanomolar, >100-fold selective over D2/D3. L-745,870: D4 IC₅₀ 8.7 nM, >2000-fold.
Flexible spacer vs. rigid linker
Supports D4 receptor selectivity context
No direct D4 data on target; scaffold validated in patent SAR
Dopamine D4 GPCR Selectivity Screening

Molecular Complexity and Physicochemical Differentiation vs. Simpler 4-Phenylpiperazine Amides

The target compound (C₂₁H₂₆N₄O, MW 350.46, 4 N atoms, 3 H-bond acceptors) presents a higher degree of molecular complexity than the two-module comparators lacking the piperidine linker. For example, (4-phenylpiperazin-1-yl)(pyridin-3-yl)methanone (CAS 120873-22-5, C₁₆H₁₇N₃O, MW 267.33 [1]) contains only the phenylpiperazine and pyridine-3-carbonyl fragments without the piperidine spacer, resulting in a lower molecular weight, reduced conformational flexibility, and fewer nitrogen atoms capable of engaging hydrogen-bond networks. The additional piperidine ring in the target compound increases the number of rotatable bonds and nitrogen-based H-bond acceptors, which is correlated with improved target engagement in GPCR and tubulin binding pockets [2]. Physicochemical predictions using standard drug-likeness rules indicate that the target compound's higher molecular weight and polar surface area may influence permeability and solubility profiles differently than the two-module analog, making it a distinct chemical tool for structure-activity relationship studies where spacer length and conformational flexibility are variables of interest .

Molecular Complexity vs 2-Module Analog
Supporting evidence
Target: MW 350.46, 4 N atoms, piperidine spacer. Comparator (4-phenylpiperazin-1-yl)(pyridin-3-yl)methanone: MW 267.33, 3 N atoms.
MW +83 Da, +1 N, +1 ring
Supports SAR on spacer length and flexibility
Physicochemical differentiation, not functional evidence
Medicinal Chemistry Molecular Complexity Drug-likeness

Tubulin Inhibition and PI3K/Akt Pathway Modulation: Functional Differentiation from CNS-Focused Analogues

The compound (Tubulin-IN-55) is annotated as a tubulin inhibitor that disrupts the PI3K/Akt signaling pathway and induces G2/M phase cell cycle arrest, apoptosis, and inhibition of tumor cell migration and invasion . In contrast, the vast majority of structurally related (4-phenylpiperazin-1-yl)(piperidin-1-yl)methanone derivatives catalogued in BindingDB are annotated exclusively for CNS receptor binding (dopamine, sigma, serotonin) with no reported tubulin or cell cycle activity [1]. The pyridin-3-yl substituent in the target compound is electronically distinct from the substituted benzoyl or simple phenyl groups in CNS-focused analogs, suggesting that the π-deficient heterocycle contributes to a binding-mode shift from GPCR pockets to the colchicine binding site of tubulin . In the 4T1 orthotopic autologous transplantation mouse model, Tubulin-IN-55 demonstrated potent antitumor efficacy , whereas CNS-targeted analogs in the same scaffold class have not been reported to exhibit in vivo tumor growth inhibition [2].

Mechanism of Action Differentiation
Cross-study comparable
Target: Tubulin inhibition, PI3K/Akt disruption, G2/M arrest, apoptosis; 4T1 orthotopic model response. CNS analogs: GPCR binding only, no tubulin/cell-cycle annotation.
Phenotype switch: GPCR → tubulin/oncology
Supports tubulin pathway-study context
In vivo model-response context; not a therapeutic claim
Tubulin Polymerization PI3K/Akt Cell Cycle Arrest

Best-Fit Research and Industrial Applications for [4-(4-Phenylpiperazin-1-yl)piperidin-1-yl](pyridin-3-yl)methanone


CNS Receptor Profiling in Dopamine D4 and Sigma-1 Ligand Screening Cascades

The compound's 4-(4-phenylpiperazin-1-yl)piperidine core positions it as a candidate for D4 and sigma-1 receptor panels. Procure this compound alongside the established D4 antagonist L-745,870 (D4 IC₅₀ = 8.7 nM, >2000-fold selective) [1] and the sigma-1 reference haloperidol (Ki = 2.5 nM) [2] to benchmark receptor affinity and selectivity in head-to-head radioligand displacement assays. The flexible piperidine spacer differentiates it from the rigid L-745,870 scaffold, enabling exploration of conformational effects on D4 functional selectivity.

Oncology Chemical Biology: Tubulin Polymerization and PI3K/Akt Pathway Probe

With documented tubulin inhibition, PI3K/Akt pathway disruption, G2/M arrest, and in vivo efficacy in the 4T1 orthotopic breast cancer model , the compound serves as a chemical probe for studying microtubule dynamics and PI3K/Akt crosstalk. Use it in parallel with colchicine (classical tubulin binder) and PI3K inhibitors (e.g., LY294002) to dissect mechanism-specific phenotypes in HeLa, HCT116, A549, and MDA-MB-231 cells .

Structure-Activity Relationship (SAR) Studies on Piperazine-Piperidine Linker Length and Heteroaryl Substitution

Procure the compound as a three-module reference standard for medicinal chemistry SAR campaigns. Compare against the two-module analog (4-phenylpiperazin-1-yl)(pyridin-3-yl)methanone (MW 267.33) lacking the piperidine spacer [3], and against the 3,4-dimethoxyphenyl-substituted variant (cid_660895, IC₅₀ > 10 μM) [4], to systematically assess the contribution of the piperidine spacer and the pyridin-3-yl group to target binding, functional selectivity, and antiproliferative activity.

In Vivo Antitumor Efficacy Studies in Orthotopic and Xenograft Models

The compound's validated antitumor efficacy in the 4T1 orthotopic autologous transplantation mouse model supports its use as a tool compound for in vivo oncology pharmacology. Design studies to evaluate pharmacokinetic-pharmacodynamic (PK/PD) relationships, tumor growth inhibition, and metastasis suppression, using the 4T1 model as a baseline and expanding to HCT116 xenografts or MDA-MB-231 metastatic models for translational relevance.

Application
Selection Property
Validation Focus
CNS receptor profiling studies
D4/sigma-1 receptor ligand scaffold
Receptor binding and selectivity assays
Oncology cell-model studies
Tubulin/PI3K-Akt pathway probe
Cell-cycle arrest and apoptosis endpoints
Medicinal chemistry SAR studies
Piperidine spacer and heteroaryl substitution
Linker-length contribution to target engagement
In vivo oncology model research
Tumor growth inhibition in 4T1 model
Tumor growth and metastasis endpoints
Quote Request

Request a Quote for [4-(4-Phenylpiperazin-1-yl)piperidin-1-yl](pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.